N-Pyridin-3-ylmethyl-phthalamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
N-Pyridin-3-ylmethyl-phthalamic acid is a type of phthalate, which are known to be endocrine-disrupting chemicals . The primary targets of phthalates within the nervous system include the development and function of the limbic system, basal ganglia, and cerebral cortex .
Mode of Action
Phthalates can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system .
Biochemical Pathways
Phthalates dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They interfere with nuclear receptors in various neural structures involved in controlling brain functions .
Pharmacokinetics
Its molecular formula is c14h12n2o3, and its molecular weight is 25626 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Phthalates can induce neurological disorders . There is evidence of associations between neurological disorders, such as attention-deficit/hyperactivity disorder, autism spectrum disorder, decreased masculine behavior, and phthalate exposure .
Preparation Methods
The synthesis of N-Pyridin-3-ylmethyl-phthalamic acid involves specific reaction conditions and routes. One method includes the reaction of α-bromoketones with 2-aminopyridine under controlled conditions . The reaction typically occurs in toluene, promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), resulting in the formation of N-(pyridin-2-yl)amides . This method is mild and metal-free, making it an attractive option for industrial production .
Chemical Reactions Analysis
N-Pyridin-3-ylmethyl-phthalamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other oxidizing agents . The major products formed from these reactions are typically amides and other derivatives, depending on the specific reaction conditions .
Scientific Research Applications
N-Pyridin-3-ylmethyl-phthalamic acid has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing various amides and other nitrogen-containing compounds . In biology, it is utilized in proteomics research to study protein interactions and functions .
Comparison with Similar Compounds
N-Pyridin-3-ylmethyl-phthalamic acid can be compared with other similar compounds, such as N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines . These compounds share similar structural features and biological activities but differ in their specific applications and reaction conditions . The uniqueness of this compound lies in its specific molecular structure and its potential for diverse scientific applications .
Properties
IUPAC Name |
2-(pyridin-3-ylmethylcarbamoyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-13(16-9-10-4-3-7-15-8-10)11-5-1-2-6-12(11)14(18)19/h1-8H,9H2,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTSHBZADBQZMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.